molecular formula C14H20N2O2 B2664043 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile CAS No. 102551-56-4

4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile

Cat. No. B2664043
CAS RN: 102551-56-4
M. Wt: 248.326
InChI Key: CEFFQAJWMQKPCM-UHFFFAOYSA-N
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Description

“4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile” is a biochemical used for proteomics research . It has a molecular formula of C14H20N2O2 and a molecular weight of 248.32 .


Molecular Structure Analysis

The molecular structure of “4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile” consists of a benzonitrile group substituted with a methoxy group at the 3-position and a diethylaminoethoxy group at the 4-position . The presence of the nitrile, ether, and amine functional groups may confer unique chemical properties to the molecule.

Scientific Research Applications

High-Sensitivity Detection of Oligosaccharides

A method involving the chemical derivatization with a derivative containing a 2-(diethylamino)ethyl group enhances the ionization efficiency of oligosaccharides in electrospray ionization mass spectrometry (ESI-MS). This approach significantly improves sensitivity, facilitating structural analysis at low concentrations (Yoshino et al., 1995).

Novel Polyamides for Optoelectronic Applications

Research into triphenylamine-based polyamides incorporating the methoxy and ethoxy functionalities has yielded materials with high fluorescence emissions and excellent thermal stability. These materials show promise in applications such as blue-emitting hole-transporting layers and electrochromic devices, underscoring the versatility of the compound in creating high-performance materials (Liou et al., 2006).

Antimicrobial Activity of Derivatives

The synthesis of various derivatives from the base compound has led to the discovery of substances with notable antimicrobial activities. These studies contribute to the exploration of new therapeutic agents and underline the compound's potential in the development of antimicrobial solutions (Mohamed et al., 2012).

Material Science and Corrosion Inhibition

In the realm of materials science, derivatives of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile have been investigated for their corrosion inhibition properties. These studies reveal the compound's applicability in protecting metals against corrosion, thereby extending their lifespan in harsh environments (Djenane et al., 2019).

Catalysis and Chemical Synthesis

The compound and its derivatives have also found use as catalysts in chemical reactions, demonstrating the potential for facilitating various synthetic processes. This aspect highlights the compound's role in enhancing reaction efficiencies and selectivities, paving the way for innovative synthetic methodologies (Saka et al., 2013).

properties

IUPAC Name

4-[2-(diethylamino)ethoxy]-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-16(5-2)8-9-18-13-7-6-12(11-15)10-14(13)17-3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFFQAJWMQKPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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